Cas no 921870-71-5 (N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide)

N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
- F2252-0205
- 921870-71-5
- N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide
- AKOS024631416
- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide
-
- インチ: 1S/C24H23N3O6S2/c1-2-32-20-5-3-4-17-14-21(33-22(17)20)19-15-34-24(25-19)26-23(28)16-6-8-18(9-7-16)35(29,30)27-10-12-31-13-11-27/h3-9,14-15H,2,10-13H2,1H3,(H,25,26,28)
- InChIKey: VYQWMPWHPJJOKU-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC3=CC=CC(OCC)=C3O2)=CS1)(=O)C1=CC=C(S(N2CCOCC2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 513.10282781g/mol
- どういたいしつりょう: 513.10282781g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 826
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 148Ų
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2252-0205-10μmol |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-20μmol |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-1mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-2mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-10mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-20mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-100mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-2μmol |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-75mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2252-0205-30mg |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-(morpholine-4-sulfonyl)benzamide |
921870-71-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide 関連文献
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamideに関する追加情報
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide (CAS No. 921870-71-5): A Comprehensive Overview
N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide (CAS No. 921870-71-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its abbreviated name, is a member of the thiazole class and features a unique combination of benzofuran, thiazole, and morpholine moieties. Its intricate structure and diverse functional groups make it a promising candidate for various therapeutic applications.
The molecular structure of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide is characterized by a central thiazole ring, which is substituted with a 7-ethoxy-benzofuran moiety at the 2-position and a morpholine sulfonyl group at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it an attractive target for drug development.
Recent studies have highlighted the potential of N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide in various therapeutic areas. One of the most notable applications is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway, such as COX and LOX. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Additionally, N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide has shown promise in cancer research. A recent study in the journal Cancer Research reported that this compound selectively targets and inhibits cancer cell proliferation by disrupting key signaling pathways involved in cell growth and survival. Specifically, it was found to inhibit the activation of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. This finding suggests that N-4-(7-ethoxy-1-benzofuran-2-y l)-1,3-thiazol -2 -yl -4 -(morpholine -4 -sulfonyl )benzamide could be developed into a novel anticancer agent.
The pharmacokinetic properties of N -4 -(7 -ethoxy -1 -benzofuran -2 -yl ) -1 ,3 -thiazol -2 -yl ) -4 -(morpholine -4 -sulfonyl )benzamide have also been extensively studied. Research has shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as an oral therapeutic agent. Its high bioavailability and low toxicity profile make it an attractive candidate for further clinical development.
In terms of safety and toxicity, preclinical studies have demonstrated that N -4 -(7 -ethoxy -1 -benzofuran -2 -yl ) -1 ,3 -thiazol -2 -yl ) -4 -(morpholine -4 -sulfonyl )benzamide has a favorable safety profile. It has been shown to be well-tolerated in animal models at therapeutic doses, with no significant adverse effects observed. These findings support its potential for safe use in human clinical trials.
The synthesis of N -4 -(7 -ethoxy -1 -benzofuran -2 yl ) 1 ,3 thiazol 2 yl 4 (morpholine 4 sulfonyl )benzamide has been optimized through various synthetic routes to improve yield and purity. One common approach involves the coupling of 7 ethoxy benzofuran with a thiazole derivative followed by the introduction of the morpholine sulfonyl group through a sulfonylation reaction. These synthetic methods have been refined to ensure high efficiency and scalability, making large-scale production feasible.
In conclusion, N 4 (7 ethoxy 1 benzofuran 2 yl ) 1 ,3 thiazol 2 yl 4 (morpholine 4 sulfonyl )benzamide (CAS No. 921870 71 5) represents a promising compound with diverse therapeutic potential. Its unique molecular structure and favorable pharmacological properties make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its full range of applications and optimize its use as a potential therapeutic agent.
921870-71-5 (N-4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-4-(morpholine-4-sulfonyl)benzamide) 関連製品
- 52834-10-3(3-Amino-2,6-dibromoisonicotinic acid)
- 73075-45-3(7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride)
- 2680742-69-0(tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)
- 499780-70-0(Benzenemethanamine, 3,5-dibromo-N-methyl-, hydrochloride)
- 253668-46-1(2-Fluoro-6-methoxybenzyl alcohol)
- 893750-17-9(Methyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 2770517-97-8(1,1-Dimethyl-5-oxa-6lambda6-thia-7-azaspiro[2.5]octane-6,6-dione)
- 2624117-83-3(1-[5-(2-fluorophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-3-(1H-indol-4-yl)urea)
- 2172221-90-6(2-({2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}methyl)-4-methylpentanoic acid)



